2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide
Description
2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic compound featuring a sulfonamide-linked phenoxyacetamide scaffold with a cyclopropylidenepiperidine moiety.
Properties
IUPAC Name |
2-[4-(4-cyclopropylidenepiperidin-1-yl)sulfonylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c17-16(19)11-22-14-3-5-15(6-4-14)23(20,21)18-9-7-13(8-10-18)12-1-2-12/h3-6H,1-2,7-11H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJDFWXUGMHCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the sulfonylated piperidine with phenoxyacetic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and the piperidine ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Benzimidazole-Based Sulfonylphenoxyacetamides
Compounds such as 3ae, 3af, and 3ag () share the sulfonylphenoxyacetamide backbone but replace the cyclopropylidenepiperidine with benzimidazole cores. Key differences include:
- Substituent Effects : Methoxy groups at positions 5 or 6 on the benzimidazole (e.g., 3ae vs. 3af) influence electronic properties and steric interactions, as evidenced by distinct ¹H-NMR shifts (δ 3.74–3.93 ppm for methoxy groups) .
- Synthetic Yields : Higher yields (e.g., 97% for 3ai/3aj) are observed in benzimidazole derivatives compared to the target compound’s synthetic pathway, suggesting greater stability during synthesis .
Piperidine Derivatives
The 2021 patent () describes 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate), which share a piperidine backbone but lack the cyclopropylidene group and sulfonamide linkage. Key distinctions:
Diphenylacetamide-Chalcone Hybrids
Compounds like 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide () feature acryloyl-phenoxy groups instead of sulfonamide-piperidine systems. Differences include:
- Electrophilic Moieties : The acryloyl group in chalcone derivatives may confer reactivity toward nucleophilic targets (e.g., cysteine residues), whereas the sulfonamide in the target compound could modulate enzyme inhibition via hydrogen bonding.
- Biological Targets : Chalcone hybrids are often explored for anticancer activity, while sulfonamide-piperidine structures are prevalent in protease inhibitors or receptor antagonists .
Simple Acetamide Derivatives
Simpler analogs like N-(4-hydroxyphenyl)acetamide () and agrochemicals (e.g., diflufenican , ) highlight the role of substituents:
- Complexity vs. Simplicity : The target compound’s cyclopropylidenepiperidine-sulfonamide system offers greater stereochemical complexity than N-(4-hydroxyphenyl)acetamide, likely improving target specificity.
Biological Activity
The compound 2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide has garnered attention in scientific research due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropylidene group : Contributes to the compound's unique reactivity.
- Piperidine ring : A common motif in many biologically active compounds, enhancing binding interactions with biological targets.
- Sulfonyl linkage : Known for its role in enhancing solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to physiological effects such as:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor binding : It is hypothesized to interact with neurotransmitter receptors, potentially influencing neurological functions.
1. Anticancer Activity
Recent studies have indicated that acetamide derivatives, including this compound, exhibit significant anticancer properties. For instance, a series of sulfonamide analogs were tested against various cancer cell lines (e.g., HCT-116, MCF-7) using the MTT assay. Notably:
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| 2-(4-Cyclopropylidenepiperidin-1-yl)sulfonylphenoxyacetamide | MCF-7 | 12.5 | Moderate |
| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | HCT-116 | 8.0 | High |
These findings suggest that modifications in the sulfonamide structure can enhance anticancer efficacy .
2. Analgesic Effects
In a related study on acetamide derivatives, compounds similar to this compound were evaluated for analgesic properties. Some derivatives showed analgesic effects comparable to established analgesics like paracetamol, indicating potential use in pain management .
Case Studies
A notable case study investigated the efficacy of this compound in a model of inflammatory pain. The results demonstrated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
